1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID

Übersicht

Beschreibung

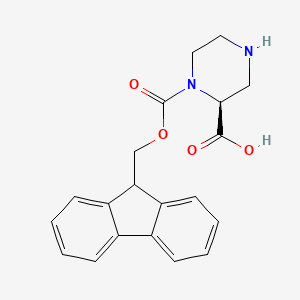

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a fluorenylmethoxycarbonyl group. It is often used in the synthesis of peptides and other bioactive molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID typically involves the protection of the piperazine ring with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the carboxylic acid functionality. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

On an industrial scale, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient production of large quantities. The use of solid-phase synthesis techniques is also common, where the compound is assembled step-by-step on a solid support, allowing for easy purification and isolation.

Analyse Chemischer Reaktionen

Types of Reactions

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aromatic rings.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

1-FMOC-Piperazine-2-(S)-carboxylic acid is widely utilized in Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protecting group for the amino functionality during peptide assembly, allowing for selective deprotection and coupling reactions.

Advantages of Fmoc SPPS:

- Efficiency : The method allows for rapid synthesis of peptides with high purity.

- Versatility : It accommodates various amino acids, including those with complex side chains.

- Scalability : Suitable for both small-scale and large-scale peptide production .

Drug Development

Research indicates that derivatives of this compound exhibit potential as pharmacological agents. For instance, studies have demonstrated that modifications to the piperazine structure can enhance the biological activity of compounds targeting specific receptors .

Case Study:

A study explored the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acids, revealing their potential as selective serotonin reuptake inhibitors (SSRIs). The incorporation of this compound in these syntheses facilitated the generation of compounds with improved binding affinities to serotonin receptors .

Structural Biology

The compound has been employed in structural biology to investigate the conformational properties of peptides. The presence of the piperazine moiety allows for unique conformational flexibility, which is crucial for studying peptide interactions with biological targets.

Research Findings:

X-ray crystallography studies have shown that peptides containing this compound adopt specific conformations that mimic proline residues, thereby influencing peptide folding and stability .

Wirkmechanismus

The mechanism of action of 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group provides steric hindrance and electronic effects that can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various functional groups on the target molecule, facilitating the formation of stable complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid

- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Uniqueness

Compared to these similar compounds, 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is unique due to the presence of the piperazine ring, which provides additional flexibility and potential for interaction with molecular targets. This makes it particularly useful in the design of bioactive molecules and pharmaceuticals.

Biologische Aktivität

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is a derivative of piperazine that has garnered attention in medicinal chemistry and drug development due to its unique structural properties and biological activities. This compound plays a critical role in peptide synthesis and has potential applications in treating various neurological disorders. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.30 g/mol

- CAS Number : 915749-50-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its use in solid-phase peptide synthesis (SPPS) .

Peptide Synthesis

This compound is primarily utilized as a building block in the synthesis of peptides. Its Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of complex peptide structures with specific biological activities .

Key Applications in Peptide Synthesis :

- Facilitates Coupling Reactions : The compound enhances the efficiency of coupling reactions in SPPS, resulting in higher yields of desired peptides.

- Modifies Biological Activity : By incorporating this compound into peptides, researchers can modify their pharmacological properties, increasing their therapeutic potential.

Drug Development

The compound has been investigated for its role in developing drugs targeting neurological disorders. Its ability to modify piperazine derivatives makes it a valuable candidate for creating selective inhibitors of enzymes involved in neurotransmitter regulation .

Case Study: FAAH Inhibition

One notable study examined the use of piperazine derivatives as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. The study demonstrated that compounds similar to this compound can effectively inhibit FAAH, leading to increased levels of endocannabinoids and potential analgesic effects .

Bioconjugation

This compound can also be employed in bioconjugation processes, linking biomolecules to enhance therapeutic efficacy or create targeted delivery systems. This application is particularly relevant in developing antibody-drug conjugates and other targeted therapies .

Structure-Activity Relationships (SAR)

Research has focused on understanding the structure-activity relationships of piperazine derivatives, including this compound. Studies have shown that modifications to the piperazine ring and carboxylic acid moiety significantly influence biological activity .

Eigenschaften

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXKKKUNIBLRES-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640483 | |

| Record name | (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915749-50-7 | |

| Record name | (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.